Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- is a complex organic compound with a unique structure that combines elements of quinoline, benzothiazole, and cyclopentylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- involves multiple steps, typically starting with the preparation of the quinoline and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing quinoline or benzothiazole moieties. Examples include:
- Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-
- Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-
- Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- .
Uniqueness
What sets Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- apart is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Acetamide, specifically 2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- , is a complex organic compound with a molecular formula of C25H25N3O2S2 and a molecular weight of 463.6 g/mol. This compound features a unique structural arrangement that includes both quinoline and benzothiazole moieties, which are known to confer various biological activities. The following sections will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The structural complexity of this acetamide derivative allows it to interact with biological targets in unique ways. The presence of the thioether, quinoline, and benzothiazole groups suggests potential pharmacological applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Property | Value |
---|---|
Molecular Formula | C25H25N3O2S2 |
Molecular Weight | 463.6 g/mol |
CAS Number | 606113-84-2 |
Structural Features | Thioether, Amide |
Antimicrobial Properties
Compounds containing quinoline and benzothiazole structures have been documented for their antimicrobial activity. Studies indicate that derivatives of acetamide can exhibit significant antibacterial effects against various strains of bacteria. For instance, some acetamide derivatives demonstrated moderate activity against Gram-positive bacteria, with specific compounds showing effective Minimum Inhibitory Concentration (MIC) values.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of acetamide derivatives. The unique structural features allow these compounds to modulate inflammatory pathways effectively. In vitro assays have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of similar compounds have been explored extensively. The incorporation of quinoline and benzothiazole moieties has been associated with the ability to induce apoptosis in cancer cells. Preliminary studies on the compound indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.
Synthesis
The synthesis of 2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- can be achieved through several methods involving multi-step organic reactions. Common approaches include:
- Thioether Formation : Utilizing cyclopentylmethyl derivatives with quinoline precursors.
- Amidation : Reacting the resultant thioether with benzothiazole derivatives under controlled conditions to form the final acetamide structure.
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives is closely linked to their structural components. SAR studies suggest that:
- Quinoline Moiety : Enhances antimicrobial and anticancer properties.
- Benzothiazole Substituents : Contribute to anti-inflammatory effects.
- Thioether Linkage : May influence binding affinity to biological targets.
A comparative analysis with other structurally similar compounds highlights how this specific acetamide stands out due to its unique combination of functional groups.
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
N,N-Dimethylacetamide | Simple amide structure | Common solvent; less complex |
Thioacetamide | Contains sulfur; simpler than target compound | Used in organic synthesis |
Quinoline Derivatives | Heterocyclic aromatic compounds | Varying biological activities |
Case Studies
- Antimicrobial Evaluation : A study evaluated several acetamide derivatives against common bacterial strains, revealing that certain substitutions significantly enhanced antimicrobial potency.
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results in inducing cell death through apoptosis pathways.
- Inflammation Modulation : Research exploring the anti-inflammatory capabilities showed that specific analogs could effectively reduce inflammation markers in vitro.
Properties
Molecular Formula |
C25H25N3O2S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C25H25N3O2S2/c1-30-19-10-11-21-22(14-19)32-25(27-21)28-23(29)15-31-24-18(12-16-6-2-3-7-16)13-17-8-4-5-9-20(17)26-24/h4-5,8-11,13-14,16H,2-3,6-7,12,15H2,1H3,(H,27,28,29) |
InChI Key |
PKFVWEMELAMBHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4C=C3CC5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.